![molecular formula C18H25N3OS B5143030 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as PD173074, is a synthetic small molecule inhibitor of fibroblast growth factor receptor 1 (FGFR1). It was first synthesized in 1998 by Pfizer as a potential anti-cancer drug and has since been extensively studied for its therapeutic applications.
Mechanism of Action
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine inhibits FGFR1 signaling by binding to the ATP-binding pocket of the receptor, preventing its activation by ligands such as fibroblast growth factors (FGFs). This leads to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of vascular smooth muscle cells, which could have implications for the treatment of vascular diseases such as atherosclerosis. 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has also been shown to inhibit the growth of glioma cells, indicating potential applications in the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has several advantages for use in lab experiments. It is a highly specific inhibitor of FGFR1, which makes it useful for studying the effects of FGFR1 signaling in various cellular processes. However, its potency and selectivity may vary depending on the cell type and experimental conditions, which should be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for research on 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. One area of interest is the development of combination therapies that incorporate 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine with other anti-cancer drugs to enhance its therapeutic efficacy. Another area of research is the development of more potent and selective FGFR inhibitors that could have broader applications in cancer treatment. Additionally, further studies are needed to investigate the potential applications of 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine involves a multi-step process that includes the reaction of 2-chloro-6-methylthiopyrimidine with 3-(4-morpholinyl)propylamine followed by the reaction of the resulting intermediate with 6-bromo-4-methylquinoline. The final product is obtained through purification and crystallization.
Scientific Research Applications
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of FGFR1, which is overexpressed in many types of cancer, including breast, lung, and prostate cancer. Inhibition of FGFR1 signaling by 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to induce apoptosis and inhibit tumor growth in preclinical cancer models.
properties
IUPAC Name |
4-methyl-6-methylsulfanyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-14-12-18(19-6-3-7-21-8-10-22-11-9-21)20-17-5-4-15(23-2)13-16(14)17/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVOHJSEXSBGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.